Palatinose

Glycemic index Postprandial metabolism Carbohydrate digestion kinetics

Formulating isotonic beverages or tooth-friendly confectionery? Sucrose's acid lability and rapid glycemic spike limit product claims. Palatinose (isomaltulose) is the structurally stabilized alternative. - **Physiological kinetics:** Slow intestinal hydrolysis → attenuated glucose delivery & enhanced postprandial fat oxidation (P < 0.05). - **Acid stability:** Intact at pH 2.0 / 100°C (60 min) - no free glucose/fructose generation. - **Low acidogenicity:** Plaque pH ≥6.2 after 6 weeks; non-cariogenic. - **Low hygroscopicity:** Stable at 25°C / 85% RH - prevents caking in powders. Available for R&D, nutritional bars, sports nutrition, and pharma excipient applications.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 15132-06-6
Cat. No. B3434673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalatinose
CAS15132-06-6
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-/m1/s1
InChIKeyPVXPPJIGRGXGCY-IPFGBZKGSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palatinose (Isomaltulose): Technical Baseline & Procurement


Palatinose (isomaltulose) is a naturally occurring reducing disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond, produced industrially via enzymatic rearrangement of the α-1,2 linkage in beet sucrose . It is a fully digestible carbohydrate providing approximately 4 kcal/g, but its altered molecular architecture confers a substantially slower rate of intestinal hydrolysis and absorption compared to sucrose [1]. Palatinose has received regulatory approval for food and pharmaceutical applications in Japan since 1985, the EU since 2005, the US since 2006, and Australia/New Zealand since 2007 [2].

Kinetics α-1,6-glycosidic bond enables slow intestinal hydrolysis and prolonged glucose delivery
Stability High acid and process stability supports low-pH beverage and powder formulations
Hygroscopicity Very low moisture absorption maintains powder flowability and shelf stability
Regulatory Approved for food and pharmaceutical use in Japan, EU, US, and Australia/New Zealand

Palatinose: Not a Sucrose Substitute


Despite sharing the same monosaccharide constituents and caloric value as sucrose, Palatinose exhibits fundamentally different physiological processing kinetics due to its α-1,6-glycosidic bond configuration. Sucrose is rapidly hydrolyzed by intestinal α-glucosidases, producing a sharp postprandial glycemic excursion; Palatinose undergoes significantly slower enzymatic cleavage, resulting in a prolonged, attenuated glucose delivery profile [1]. Furthermore, Palatinose demonstrates substantially reduced acidogenicity by oral microbiota and markedly higher process stability under acidic conditions compared to sucrose . These distinctions preclude simple 1:1 functional substitution and necessitate formulation-specific evaluation. The following quantitative evidence establishes the precise nature and magnitude of these differential characteristics.

Dimension
Palatinose (Target)
Sucrose (Substitute)
Glycemic profile
Prolonged, attenuated glucose delivery over 3 h
Rapid peak and sharp postprandial excursion
Acid stability
Remains intact under heat and low pH processing
Hydrolyzes completely; alters osmolality and sweetness
Oral acidogenicity
Substantially reduced; reported plaque pH ≥ 6.2
Higher acid production by oral microbiota
Hygroscopicity
Very low; stable at 25°C up to 85% RH
Higher moisture absorption and caking tendency

Palatinose (Isomaltulose) Quantitative Evidence


Glycemic Attenuation vs. Sucrose

In a human intervention trial with healthy volunteers, a single 50 g oral dose of isomaltulose produced a significantly lower and more prolonged postprandial blood glucose response compared to an equivalent dose of sucrose over a 3-hour test period [1]. A separate randomized crossover study in overweight subjects with metabolic syndrome reported that the incremental area under the curve for glycemic response was considerably lower after Palatinose™ ingestion compared to a glucose syrup/sucrose comparator (P < 0.05) [2].

Glycemic Attenuation
Head-to-head
Significantly lower glycemic iAUC (P < 0.05) vs. sucrose; prolonged blood glucose delivery over 3 h following 50 g oral dose
Supports glycemic response endpoint monitoring
Healthy and overweight cohorts; crossover design
Glycemic index Postprandial metabolism Carbohydrate digestion kinetics

Endothelial Function Preservation vs Sucrose

In a double-blinded crossover study of 80 overweight mildly hypertensive subjects, postprandial flow-mediated dilation (FMD) decline was attenuated following 50 g isomaltulose compared to 50 g sucrose. At 2 hours post-ingestion, FMD was significantly higher after isomaltulose (5.9 ± 2.9%) versus sucrose (5.4 ± 2.6%; P = 0.047) [1]. The overall FMD decrease was -0.003% for isomaltulose versus -0.151% for sucrose, though the treatment × period interaction did not reach significance (P > 0.05) [1].

Endothelial Function
Head-to-head
FMD at 2 h: 5.9 ± 2.9% (isomaltulose) vs. 5.4 ± 2.6% (sucrose), P = 0.047; attenuated FMD decline in overweight hypertensive subjects
Reported endothelial function endpoint context
Double-blinded crossover; n=80; treatment×period interaction not significant
Cardiovascular health Endothelial function Flow-mediated dilation

Enhanced Fat Oxidation vs High-GI Blend

In a double-blinded, randomized crossover study of 20 overweight/obese men with metabolic syndrome and insulin resistance, total fat oxidation was significantly higher following Palatinose™ ingestion compared to a glucose syrup/sucrose (glc/suc) comparator from breakfast to the beginning of lunch, including exercise and post-exercise periods (P < 0.05) [1]. Fat oxidation with Palatinose™ was numerically higher throughout the entire examination period (P = 0.09) [1].

Fat Oxidation
Head-to-head
Significantly higher total fat oxidation vs. glucose syrup/sucrose blend (P < 0.05) from breakfast to pre-lunch, including exercise
Supports substrate oxidation endpoint interpretation
Overweight/obese men with insulin resistance; n=20; 30 min treadmill exercise
Substrate oxidation Metabolic syndrome Weight management

Acid Stability vs Sucrose

Palatinose demonstrates substantially higher resistance to acid-catalyzed hydrolysis compared to sucrose. Under identical acidic conditions (20% solution, pH 2.0, 100°C heating for 60 minutes), Palatinose remains intact while sucrose undergoes complete hydrolysis [1]. This property is specifically documented as relevant for isotonic sports drinks with pH < 3, where sucrose would undergo significant degradation during processing or shelf life .

Acid Stability
Head-to-head
Palatinose remains fully intact (0% hydrolysis) vs. sucrose 100% hydrolyzed under identical conditions (pH 2.0, 100°C, 60 min)
Critical for acidic beverage formulation stability
20% aqueous solution; reported technical specification
Beverage stability Acid hydrolysis Process formulation

Acidogenicity Reduction vs Sucrose

In suspensions of human dental plaque, acid production from isomaltulose is substantially lower than from sucrose. A comparative study of multiple sweeteners reported that isomaltulose exhibits markedly reduced acidogenicity relative to sucrose [1]. In a 6-week human rinse study using 15% w/v isomaltulose solution (6 rinses daily), isomaltulose was considerably less acidogenic than glucose both before and after the rinsing period (P < 0.001), and plaque pH never fell below 6.2, indicating non-cariogenic behavior under the test conditions [2].

Acidogenicity
Head-to-head
Plaque pH remained ≥ 6.2 after 6-week rinse study; significantly less acidogenic than glucose (P < 0.001)
Supports low-acidogenicity formulation context
15% w/v solution, 6 rinses daily; in vitro and in vivo dental plaque assays
Cariogenicity Oral health Acid production

Low Hygroscopicity vs Sucrose

Palatinose is documented as a very low hygroscopic powder that absorbs virtually no moisture and remains stable at 25°C and relative humidity up to 85% . In blends with other sugars, Palatinose reduces water absorption and significantly minimizes the risk of caking and lumping compared to sucrose-containing formulations . Multiple technical sources confirm that Palatinose has no hygroscopicity under standard ambient conditions [1].

Hygroscopicity
Class-level
Very low moisture absorption; stable at 25°C up to 85% RH; reduced caking in powder blends vs. sucrose-containing formulations
Supports powder flow and shelf-stability evaluation
Data to verify; class-level inference from technical sources
Powder stability Hygroscopicity Formulation science

Palatinose (Isomaltulose) Validated Applications


Acid-Stable Isotonic Beverages

Palatinose is uniquely suited for isotonic sports drinks formulated at pH < 3. Unlike sucrose, which undergoes complete acid-catalyzed hydrolysis under processing conditions (pH 2.0, 100°C, 60 min), Palatinose remains fully intact, thereby preserving the intended osmolality and carbohydrate profile throughout product shelf life [1][2]. This stability prevents the unintended generation of free glucose and fructose that would otherwise alter sweetness perception, increase osmolality, and compromise isotonic claims.

Sustained Energy for Metabolic Health

Palatinose delivers a prolonged, lower-amplitude glycemic response compared to sucrose and high-GI carbohydrate blends, as demonstrated by significantly reduced glycemic iAUC (P < 0.05) and enhanced postprandial fat oxidation (P < 0.05) [1][2]. These properties support product development in meal replacements, nutritional bars, and functional beverages positioned for sustained energy release, blood glucose management, and metabolic syndrome-targeted nutrition. The attenuation of postprandial endothelial function decline (FMD at T2: 5.9% vs. 5.4% for sucrose, P = 0.047) further supports cardiovascular health-oriented formulations [3].

Non-Cariogenic Confectionery & Oral Care

Palatinose demonstrates substantially reduced acid production by human dental plaque compared to glucose (P < 0.001), with plaque pH remaining ≥ 6.2 even after 6 weeks of frequent exposure [1][2]. This quantitative evidence of low acidogenicity supports its use in tooth-friendly hard candies, chewing gums, lozenges, and other confectionery applications where cariogenic potential is a limiting factor for sucrose-based formulations.

Anti-Caking Powdered Drink Mixes

Owing to its very low hygroscopicity and moisture absorption resistance (stable at 25°C, up to 85% RH), Palatinose outperforms sucrose in powdered product applications where caking, lumping, and flowability degradation are critical concerns [1]. This property is particularly valuable in instant beverage powders, nutritional supplement blends, and dry mix formulations intended for extended shelf life under variable humidity conditions.

Application
Selection Property
Validation Focus
Acid-stable isotonic beverages
Resistance to acid-catalyzed hydrolysis
Intact carbohydrate profile and osmolality post-processing
Sustained-energy formulations
Low and prolonged glycemic response kinetics
Glycemic iAUC and postprandial fat oxidation endpoints
Non-cariogenic confectionery
Low oral acidogenicity profile
Plaque pH monitoring and acid-production endpoint review
Anti-caking powder mixes
Very low hygroscopicity
Moisture uptake and powder flowability under variable RH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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